MN-18
MN-18
MN-18(cas# 1391484-80-2) is a synthetic cannabinoid modeled after AKB48 (APINACA, Item No. 11566), with the adamantyl group replaced by a naphthalenyl group. The physiological and toxicological properties of this compound are unknown. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1391484-80-2
VCID:
VC0149413
InChI:
InChI=1S/C23H23N3O/c1-2-3-8-16-26-21-15-7-6-13-19(21)22(25-26)23(27)24-20-14-9-11-17-10-4-5-12-18(17)20/h4-7,9-15H,2-3,8,16H2,1H3,(H,24,27)
SMILES:
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC4=CC=CC=C43
Molecular Formula:
C23H23N3O
Molecular Weight:
357.457
MN-18
CAS No.: 1391484-80-2
Reference Standards
VCID: VC0149413
Molecular Formula: C23H23N3O
Molecular Weight: 357.457
CAS No. | 1391484-80-2 |
---|---|
Product Name | MN-18 |
Molecular Formula | C23H23N3O |
Molecular Weight | 357.457 |
IUPAC Name | N-naphthalen-1-yl-1-pentylindazole-3-carboxamide |
Standard InChI | InChI=1S/C23H23N3O/c1-2-3-8-16-26-21-15-7-6-13-19(21)22(25-26)23(27)24-20-14-9-11-17-10-4-5-12-18(17)20/h4-7,9-15H,2-3,8,16H2,1H3,(H,24,27) |
Standard InChIKey | UJKHLVOEXULDRU-UHFFFAOYSA-N |
SMILES | CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC4=CC=CC=C43 |
Appearance | A crystalline solid |
Description | MN-18(cas# 1391484-80-2) is a synthetic cannabinoid modeled after AKB48 (APINACA, Item No. 11566), with the adamantyl group replaced by a naphthalenyl group. The physiological and toxicological properties of this compound are unknown. This product is intended for forensic and research applications. |
Synonyms | N-(Naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide |
Reference | 1. Drug Test Anal. 2017 Aug 18. doi: 10.1002/dta.2262. [Epub ahead of print] Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18. Kevin RC(1)(2), Lefever TW(3), Snyder RW(3), Patel PR(3), Gamage TF(3), Fennell TR(3), Wiley JL(3), McGregor IS(1)(2), Thomas BF(3). Author information: (1)School of Psychology, The University of Sydney, NSW, Australia. (2)The Lambert Initiative for Cannabinoid Therapeutics, The University of Sydney, NSW, Australia. (3)RTI International, NC, USA. In 2014 and 2015, synthetic cannabinoid receptor agonists NNEI (N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide) and MN-18 (N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide) were detected in recreationally used and abused products in multiple countries, and were implicated in episodes of poisoning and toxicity. Despite this, the pharmacokinetic profiles of NNEI and MN-18 have not been characterized. In the present study NNEI and MN-18 were incubated in rat and human liver microsomes and hepatocytes, to estimate kinetic parameters and to identify potential metabolic pathways, respectively. These parameters and pathways were then examined in vivo, via analysis of blood and urine samples from catheterized male rats following intraperitoneal (3 mg/kg) administration of NNEI and MN-18. Both NNEI and MN-18 were rapidly cleared by rat and human liver microsomes, and underwent a range of oxidative transformations during incubation with rat and human hepatocytes. Several unique metabolites were identified for the forensic identification of NNEI and MN-18 intake. Interestingly, NNEI underwent a greater number of biotransformations (20 NNEI metabolites versus 10 MN-18 metabolites), yet parent MN-18 was eliminated at a faster rate than NNEI in vivo. Additionally, in vivo elimination was more rapid than in vitro estimates. These data highlight that even closely related synthetic cannabinoids can possess markedly distinct pharmacokinetic profiles, which can vary substantially between in vitro and in vivo models. 2. Forensic Toxicol. 2015;33(2):244-259. Epub 2015 Feb 11. A synthetic cannabinoid FDU-NNEI, two 2H-indazole isomers of synthetic cannabinoids AB-CHMINACA and NNEI indazole analog (MN-18), a phenethylamine derivative N-OH-EDMA, and a cathinone derivative dimethoxy-α-PHP, newly identified in illegal products. Uchiyama N(1), Shimokawa Y(1), Kikura-Hanajiri R(1), Demizu Y(1), Goda Y(1), Hakamatsuka T(1). Author information: (1)Division of Pharmacognosy, Phytochemistry and Narcotics, National Institute of Health Sciences, 1-18-1 Kamiyoga, Setagaya-ku, Tokyo, 158-8501 Japan. Six new psychoactive substances were identified together with two other substances (compounds 1-8) in illegal products by our ongoing survey in Japan between January and July 2014. A new synthetic cannabinoid, FDU-NNEI [1-(4-fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide, 2], was detected with the newly distributed synthetic cannabinoid FDU-PB-22 (1). Two 2H-indazole isomers of synthetic cannabinoids, AB-CHMINACA 2H-indazole analog (3) and NNEI 2H-indazole analog (4), were newly identified with 1H-indazoles [AB-CHMINACA and NNEI indazole analog (MN-18)]. In addition, 2-methylpropyl N-(naphthalen-1-yl) carbamate (5) and isobutyl 1-pentyl-1H-indazole-3-carboxylate (6) were detected in illegal products. Compound 6 is considered to be a by-product of the preparation of NNEI indazole analog from compound 5 and 1-pentyl-1H-indazole. A phenethylamine derivative, N-OH-EDMA [N-hydroxy-3,4-ethylenedioxy-N-methylamphetamine, 7], and a cathinone derivative, dimethoxy-α-PHP (dimethoxy-α-pyrrolidinohexanophenone, 8), were newly identified in illegal products. Among them, compounds 1 and 8 have been controlled as designated substances (Shitei-Yakubutsu) under the Pharmaceutical Affairs Law in Japan since August and November 2014, respectively. |
PubChem Compound | 119058030 |
Last Modified | Nov 11 2021 |
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